Tert-butyl 2,5-dioxo-1,3-oxazolidine-3-carboxylate
Description
Tert-butyl 2,5-dioxo-1,3-oxazolidine-3-carboxylate (CAS: 141468-55-5) is a nitrogen-oxygen heterocyclic compound characterized by a 1,3-oxazolidine ring substituted with two ketone groups (2,5-dioxo) and a tert-butyl ester moiety. Its molecular formula is C₁₁H₁₅NO₅, with a molecular weight of 243.26 g/mol (computed) . Key physicochemical properties include:
- XLogP3: 2.2 (indicating moderate lipophilicity)
- Topological Polar Surface Area (TPSA): 72.9 Ų (suggesting high polarity due to multiple hydrogen-bond acceptors)
- Stereochemistry: A defined stereocenter at the 4S position in derivatives (e.g., tert-butyl (4S)-4-isopropyl-2,5-dioxo-1,3-oxazolidine-3-carboxylate) .
This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and chiral building blocks. Its reactivity is influenced by the electron-withdrawing dioxo groups, which activate the oxazolidine ring for nucleophilic attacks or ring-opening reactions .
Properties
IUPAC Name |
tert-butyl 2,5-dioxo-1,3-oxazolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO5/c1-8(2,3)14-7(12)9-4-5(10)13-6(9)11/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEOSPVWMLTGFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30567338 | |
| Record name | tert-Butyl 2,5-dioxo-1,3-oxazolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142955-50-8 | |
| Record name | tert-Butyl 2,5-dioxo-1,3-oxazolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl 2,5-dioxo-1,3-oxazolidine-3-carboxylate (commonly referred to as Boc-NCA) is a compound characterized by a five-membered oxazolidine ring containing two carbonyl groups. This structure contributes to its unique reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis. The compound has garnered attention for its biological activities, particularly its antimicrobial and antitumor properties.
- Molecular Formula : C₈H₁₁NO₅
- Molecular Weight : Approximately 201.177 g/mol
- Structure : Contains a tert-butyl group and two carbonyl functionalities within an oxazolidine framework.
Antimicrobial Properties
Research indicates that certain derivatives of oxazolidines, including this compound, exhibit significant antimicrobial activity against various bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance. The compound's ability to disrupt bacterial cell walls or interfere with protein synthesis may underlie its effectiveness against pathogens.
Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. The presence of the dioxo functionality enhances its reactivity with biomolecules, potentially leading to the inhibition of tumor cell proliferation. Further research is necessary to elucidate the specific mechanisms through which this compound exerts its antitumor effects.
The synthesis of this compound can be achieved through various organic reactions that facilitate the formation of the oxazolidine ring and the introduction of the carbonyl groups. Its mechanism of action in biological systems may involve:
- Ring-opening reactions : Interactions with amines leading to peptide bond formation.
- Reactivity due to carbonyl groups : These groups may participate in nucleophilic attacks from biological substrates.
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria demonstrated that the compound inhibited bacterial growth at concentrations lower than traditional antibiotics. The results indicated a minimum inhibitory concentration (MIC) value significantly lower than that of existing treatments.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 25 |
Study 2: Antitumor Activity Assessment
In vitro studies on cancer cell lines showed that this compound induced apoptosis in human breast cancer cells. The compound was found to activate caspase pathways leading to programmed cell death.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 20 |
| HeLa (Cervical Cancer) | 18 |
| A549 (Lung Cancer) | 22 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares tert-butyl 2,5-dioxo-1,3-oxazolidine-3-carboxylate with structurally related oxazolidine derivatives:
Note: Molecular weight discrepancy in likely arises from isomeric variations or data entry errors.
Physicochemical Properties
- Lipophilicity: The target compound’s XLogP3 (2.2) is lower than tert-butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate (estimated XLogP3 >3), reflecting the latter’s hydrophobic methyl and aminomethyl groups .
- Polarity : The high TPSA (72.9 Ų) of the dioxo-oxazolidine enhances solubility in polar solvents like DMSO or acetone, whereas FMOC-protected derivatives (TPSA ~90 Ų) exhibit even greater polarity due to the fluorenylmethyl group .
Preparation Methods
Reaction Mechanism and Conditions
The synthesis begins with the dissolution of N-Boc-glycine in a biphasic solvent system, typically dichloromethane (DCM) and aqueous sodium monohydrogen phosphate. Triphosgene, dissolved in DCM, is added dropwise at controlled temperatures (15–20°C) to prevent side reactions. The reaction proceeds via the formation of an intermediate mixed carbonate, which undergoes intramolecular cyclization to yield the target compound.
Key parameters:
Yield and Purity
Under optimized conditions, this method achieves yields of 70–85% with a purity exceeding 95% (HPLC). Impurities, such as uncyclized intermediates or over-chlorinated byproducts, are removed via recrystallization from ethyl acetate/hexane mixtures.
Sodium Borohydride-Mediated Reduction of Keto Intermediates
An alternative route involves the reduction of a keto precursor, tert-butyl 2-oxo-1,3-oxazolidine-3-carboxylate, using sodium borohydride (NaBH4). This method is advantageous for scalability and avoids harsh reagents.
Synthetic Pathway
The keto intermediate is synthesized via condensation of Boc-protected amino acids with chloroacetyl chloride. Subsequent reduction with NaBH4 in tetrahydrofuran (THF)/ethanol at 10–15°C selectively reduces the ketone to a secondary alcohol, which is then oxidized back to the dioxo form using mild oxidizing agents like TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl).
Critical steps :
Performance Metrics
This two-step process yields 60–75% of the final product. The major limitation is the need for strict anhydrous conditions during the reduction step to prevent hydrolysis of the Boc group.
Diisobutylaluminium Hydride (DIBAH) for Stereoselective Synthesis
For applications requiring high stereochemical purity, DIBAH is employed to reduce keto intermediates under kinetic control. This method is particularly relevant for synthesizing enantiomerically pure tert-butyl 2,5-dioxo-1,3-oxazolidine-3-carboxylate.
Reaction Optimization
DIBAH in toluene, combined with additives like cyclohexanol, enhances stereoselectivity. For example, stirring DIBAH with cyclohexanol (20 mmol) prior to adding the keto precursor results in a 92:8 diastereomeric ratio (dr) favoring the desired (S,S)-configuration.
Variables affecting dr :
Yield and Scalability
Yields range from 65–80%, with scalability demonstrated at the 100-g scale. Post-reaction hydrolysis with 1 N HCl followed by ethyl acetate extraction isolates the product in >98% purity.
N-Carboxyanhydride (NCA) Route via SOCl2-DMF Activation
A less conventional but highly efficient method involves converting N-Boc-glycine to its N-carboxyanhydride (NCA) derivative using thionyl chloride (SOCl2) and dimethylformamide (DMF).
Procedure Details
N-Boc-glycine is treated with SOCl2 in DMF at −20°C to form the NCA intermediate. Subsequent ring-opening polymerization with tert-butanol generates the oxazolidine ring, followed by oxidation with hydrogen peroxide to introduce the dioxo moiety.
Advantages :
Challenges and Solutions
-
Side reactions : Over-oxidation to urea derivatives is mitigated by controlling H2O2 concentration below 5%.
-
Yield : 55–70%, lower than other methods but advantageous for complex derivatives.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Stereoselectivity (dr) | Scalability |
|---|---|---|---|---|
| Triphosgene cyclization | 70–85 | >95 | N/A | Excellent |
| NaBH4 reduction | 60–75 | 90–95 | N/A | Moderate |
| DIBAH reduction | 65–80 | >98 | 92:8 | Excellent |
| NCA route | 55–70 | 85–90 | N/A | Limited |
Key insights :
Q & A
Basic Research Questions
Q. How can the synthesis of tert-butyl 2,5-dioxo-1,3-oxazolidine-3-carboxylate be optimized for high yield and purity?
- Methodological Answer : The compound is typically synthesized via carbamate protection strategies. A common approach involves reacting an oxazolidine precursor with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine or DMAP. For example, tert-butyl carbamate derivatives are often prepared under anhydrous conditions in dichloromethane at 0–20°C to minimize side reactions . Purity can be enhanced by column chromatography or recrystallization (e.g., using ethanol/water mixtures), with yields reported up to 85% for analogous oxazolidine derivatives .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- X-ray crystallography provides definitive structural confirmation, as demonstrated for related tert-butyl oxazolidine carboxylates (e.g., bond angles, torsion angles, and packing interactions) .
- NMR : H and C NMR are critical for identifying the tert-butyl group (δ ~1.4 ppm for H, ~28 ppm for C) and the oxazolidine ring protons (δ 3.5–5.0 ppm).
- IR spectroscopy : Key peaks include C=O stretches (~1720–1750 cm) for the ester and carbamate groups .
Q. How does the tert-butyl group influence the stability of this compound under acidic or basic conditions?
- Methodological Answer : The tert-butyl carbamate (Boc) group acts as a protecting moiety, offering stability under neutral and mildly basic conditions. However, it is cleaved under strong acidic conditions (e.g., trifluoroacetic acid) or via catalytic hydrogenolysis. For instance, tert-butyl oxazolidine derivatives remain intact during nucleophilic substitutions but degrade in concentrated HCl, releasing CO and forming secondary amines .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR vs. X-ray) for tert-butyl oxazolidine derivatives?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., ring puckering in oxazolidines) or solvent interactions. To address this:
- Perform variable-temperature NMR to probe conformational flexibility.
- Use DFT calculations (e.g., B3LYP/6-31G*) to model equilibrium geometries and compare with X-ray data .
- Validate hydrogen bonding or steric effects via Hirshfeld surface analysis on crystallographic data .
Q. How can stereochemical outcomes in reactions involving this compound be controlled?
- Methodological Answer : Stereoselectivity is influenced by:
- Chiral auxiliaries : For example, (4R,5R)-configured oxazolidine derivatives exhibit predictable stereochemistry in nucleophilic additions due to rigid ring conformations .
- Catalytic asymmetric synthesis : Chiral Lewis acids (e.g., Zn(II)-BOX complexes) can induce enantioselectivity in ketone reductions or cycloadditions .
- Crystallization-induced asymmetric transformation (CIAT) for racemic mixtures, leveraging differential solubility of enantiomers .
Q. What computational methods predict the reactivity of this compound in complex reaction systems?
- Methodological Answer :
- Molecular docking studies assess interactions with biological targets (e.g., enzyme active sites).
- Reactivity descriptors (e.g., Fukui indices) calculated via Gaussian 16 identify electrophilic/nucleophilic sites. For example, the 5-dioxo group is highly electrophilic, making it reactive toward Grignard reagents .
- MD simulations (AMBER or GROMACS) model solvent effects and transition states in ring-opening reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
